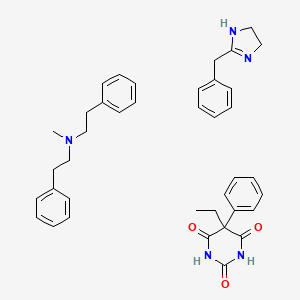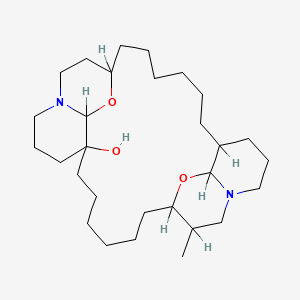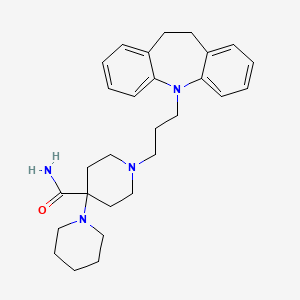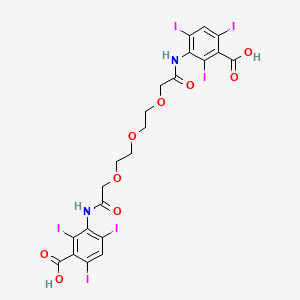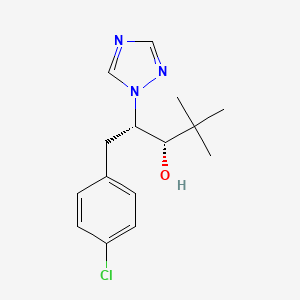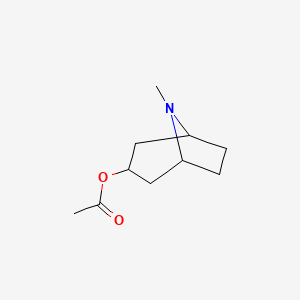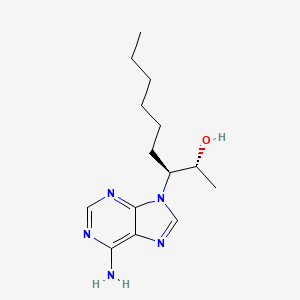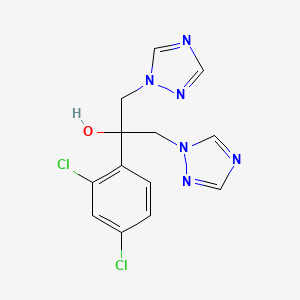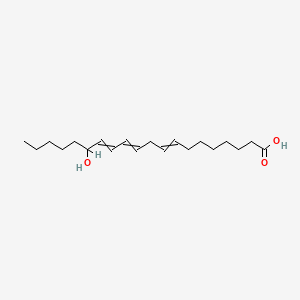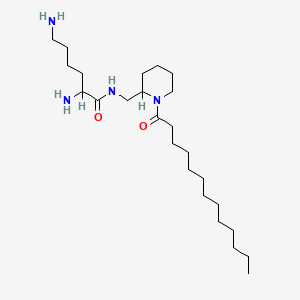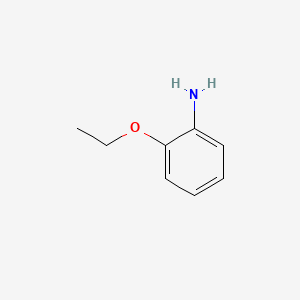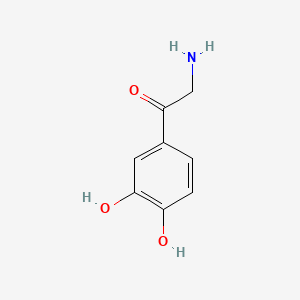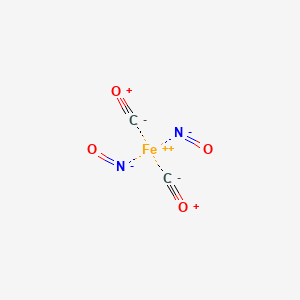
Iron, dicarbonyldinitrosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dicarbonyldinitrosyliron is an iron coordination entity and a metal carbonyl.
Scientific Research Applications
1. Nitrosyl Iron Complexes in Bioinorganic Chemistry
Nitrosyl complexes of iron, including dinitrosyl iron complexes (DNICs), play significant roles in living species in the presence of nitric oxide, functioning as a form for NO storage and stabilization within cells. They have broad implications in bioinorganic chemistry, concerning synthetic methods, structure, chemical properties, and biological implications. DNICs, in particular, are of interest due to their prevalence in NO-treated biological samples, with research focusing on their structure, chemical properties, and biological action, as well as synthetic methods (Lewandowska et al., 2011).
2. Iron Oxide Nanoparticles in Biomedical Applications
Iron oxide nanoparticles, including superparamagnetic iron oxide nanoparticles (SPIONs), have extensive applications in biomedicine. They are used for magnetic resonance imaging contrast enhancement, tissue repair, immunoassay, detoxification of biological fluids, hyperthermia, drug delivery, and cell separation. These applications require the nanoparticles to have high magnetization values and size smaller than 100 nm with narrow size distribution. Surface engineering of these nanoparticles is crucial to ensure non-toxicity, biocompatibility, and targetable delivery (Gupta & Gupta, 2005).
3. Iron-Dithiocarbamate Complexes as NO Trapping Agents
Iron complexes with dithiocarbamates (Fe(DTC)) and their nitrosyl complexes are studied for their high reactivity toward nitric oxide (NO) and the high stability of resultant nitrosyl complexes. These complexes are used for the detection and analysis of biological NO produced endogenously, presenting a novel reductive nitrosylation mechanism in this system (Fujii & Yoshimura, 2000).
4. Catalysis of Electrochemical H2 Evolution by Di-Iron Sub-Site Models
Di-iron organometallic species, including hexacarbonyl dithiolate di-iron species, are relevant to the chemistry of the di-iron sub-site of hydrogenase enzymes. They are used as catalysts for the electrochemical reduction of protons, proposing targets for the synthesis of more efficient biomimetic catalysts (Capon et al., 2005).
5. Dinitrosyl Iron Complexes in Wound Healing
Ditrosyl iron complexes (DNIC) are studied for their potential application in stimulating regeneration and wound healing. Research focuses on developing effective forms of DNIC delivery, such as sprays, to treat large-area skin lesions, demonstrating significant effects on wound healing processes (Igrunkova et al., 2022).
Properties
| 13682-74-1 | |
Molecular Formula |
C2FeN2O4 |
Molecular Weight |
171.88 g/mol |
IUPAC Name |
carbon monoxide;iron(2+);nitroxyl anion |
InChI |
InChI=1S/2CO.Fe.2NO/c2*1-2;;2*1-2/q;;+2;2*-1 |
InChI Key |
AQJKXWPSVXRALZ-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[N-]=O.[N-]=O.[Fe+2] |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[N-]=O.[N-]=O.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



